![molecular formula C11H11FN2 B1271931 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 39876-39-6](/img/structure/B1271931.png)

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Vue d'ensemble

Description

The compound 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole represents a class of biologically active molecules that have been synthesized and studied for their potential therapeutic applications. Although the provided abstracts do not directly discuss this exact compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the broader class of compounds to which 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole belongs.

Synthesis Analysis

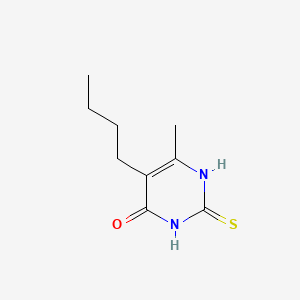

The synthesis of related compounds, such as the one described in Abstract 1, involves the formation of complex structures through the use of acetonitrile as a solvent. The process yields a compound with a monoclinic P21/n space group, indicating a specific three-dimensional arrangement of the molecules within the crystal lattice . Abstract 2 describes a method for synthesizing tetrahydroindolizino[8,7-b]indole derivatives through intramolecular dearomatization of indole, which is a reaction that could potentially be applied to the synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .

Molecular Structure Analysis

The molecular structure of the compound from Abstract 1 was determined using single-crystal X-ray analysis, revealing its spatial arrangement and electronic structure . This type of analysis is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. The Hirshfeld surface analysis further provides insight into the intermolecular interactions within the crystal, which can affect the compound's stability and reactivity .

Chemical Reactions Analysis

While the abstracts do not provide specific details on the chemical reactions of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, they do mention the use of Fe(OTf)3 or CF3SO3H to catalyze the synthesis of related compounds . These catalysts are known for their ability to facilitate various organic transformations, which could be relevant for the chemical reactions that 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be inferred from the properties of similar compounds. For instance, the crystallization from acetonitrile and the resulting crystal structure provide information about the compound's solubility and stability . The molecular docking studies mentioned in Abstract 1 suggest that the compound has a specific affinity for the hepatitis B virus, indicating a potential application as an antiviral agent .

Applications De Recherche Scientifique

Synthesis and Pharmacological Activity

The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, including its various derivatives, has been extensively studied. These compounds are shown to have a broad spectrum of pharmacological activity, making them of significant interest in medicinal chemistry (Ivashchenko, Mitkin, Kadieva, & Tkachenko, 2010).

Calcium-Antagonist Activity

Derivatives of tetrahydro-1H-pyrido[4,3-b]indole exhibit diverse pharmacological activities, including calcium-antagonist properties. This highlights their potential in developing treatments for various conditions, such as antihistamine and neuroleptic drugs (Ivanov, Afanas'ev, & Bachurin, 2001).

Anti-Cancer Agents

Research has shown that 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives possess significant anti-tumor activity. A study demonstrated their effectiveness against various cancer cell lines, suggesting their potential as novel anti-cancer agents (Feng et al., 2018).

Selective Estrogen Receptor Downregulator and Antagonist

One study identified a compound with a 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif as a promising orally bioavailable selective estrogen receptor downregulator (SERD). This compound showed potential for treating advanced estrogen receptor-positive breast cancer (De savi et al., 2015).

Chemoattractant Receptor-Homologous Molecule on Th2 Cells Antagonist

The compound 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid was identified as a potent, selective, and orally bioavailable antagonist of CRTH2, a chemoattractant receptor-homologous molecule expressed on Th2 cells. This compound is a candidate for treating asthma and seasonal allergic rhinitis (Fretz et al., 2013).

Neuroleptic Activity

5-Aryltetrahydro-gamma-carbolines, including 8-fluoro derivatives, have shown potent and long-acting neuroleptic properties. These compounds offer a novel approach to exploring dopamine receptor activity (Harbert, Plattner, Welch, Weissman, & Koe, 1980).

Receptor Activity in Neurotransmitter Transporters

Certain 8-fluoro derivatives have been identified as antagonists of various adrenergic and serotonin receptors. These findings are crucial for understanding their potential applications in targeting specific neurotransmitter systems (Ivachtchenko, Mitkin, Kysil, Kazey, & Okun, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWNSXZHWSTXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372107 | |

| Record name | 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

CAS RN |

39876-39-6 | |

| Record name | 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)